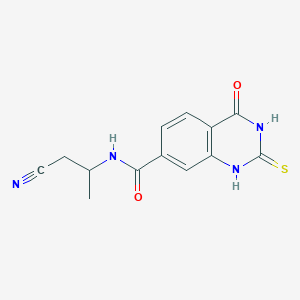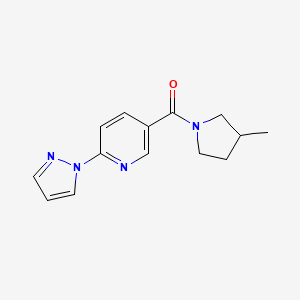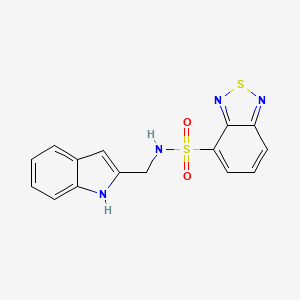
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as CPQ, is a small molecule inhibitor that has shown potential in the field of cancer research. CPQ has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation.
作用机制
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
One advantage of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is its specificity for DHODH, which reduces the risk of off-target effects. However, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in clinical settings.
未来方向
Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties to enhance its effectiveness in clinical settings. Additionally, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could be tested in combination with other anticancer drugs to determine its potential for use in combination therapy. Further studies could also investigate the potential use of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in other diseases, such as autoimmune disorders and viral infections.
Conclusion
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a promising small molecule inhibitor that has shown potential in cancer research. Its specificity for DHODH and minimal toxicity on normal cells make it a promising candidate for cancer therapy. Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties and investigating its potential for use in combination therapy and other diseases.
合成方法
The synthesis of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone is then cyclized to form the quinazoline ring, followed by the addition of a cyano group to the propyl side chain to form N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.
科学研究应用
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been extensively studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation. N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and ovarian cancer.
属性
IUPAC Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-7(4-5-14)15-11(18)8-2-3-9-10(6-8)16-13(20)17-12(9)19/h2-3,6-7H,4H2,1H3,(H,15,18)(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUOBUHZJWFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)


![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)